molecular formula C14H19NO3 B8345312 1-Cyclohexyloxy-4-(2-nitro-ethyl)-benzene

1-Cyclohexyloxy-4-(2-nitro-ethyl)-benzene

Cat. No.: B8345312
M. Wt: 249.30 g/mol
InChI Key: RMPPKACRHRBJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyloxy-4-(2-nitro-ethyl)-benzene is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-cyclohexyloxy-4-(2-nitroethyl)benzene

InChI

InChI=1S/C14H19NO3/c16-15(17)11-10-12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2

InChI Key

RMPPKACRHRBJHK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)CC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an acetic acid (3.3 mL) and dimethyl sulfoxide (55 mL) solution of 1-cyclohexyloxy-4-((E)-2-nitro-vinyl)-benzene (3.3 g, 13.1 mmol) described in Manufacturing Example 79-1-2 was added sodium borohydride (793 mg, 21 mmol) at room temperature while cooling appropriately. This mixture was stirred for 1 hour at room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=4:1) to obtain the title compound (1.45 g, 44%).
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Four
Yield
44%

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